molecular formula C10H14ClN3 B13411146 4-(2-Chlorophenyl)piperazin-1-amine

4-(2-Chlorophenyl)piperazin-1-amine

Cat. No.: B13411146
M. Wt: 211.69 g/mol
InChI Key: UFFNOFNDCGMTIZ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)piperazin-1-amine can be achieved through several methods. One common method involves the reaction of 2-chloroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperazin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorophenyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperazin-1-amine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects. The compound’s ability to modulate GABAergic activity makes it a potential candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)piperazin-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

4-(2-chlorophenyl)piperazin-1-amine

InChI

InChI=1S/C10H14ClN3/c11-9-3-1-2-4-10(9)13-5-7-14(12)8-6-13/h1-4H,5-8,12H2

InChI Key

UFFNOFNDCGMTIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)N

Origin of Product

United States

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